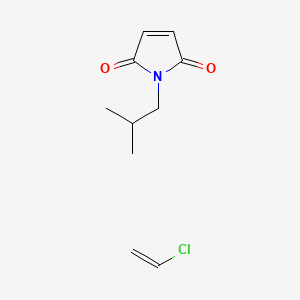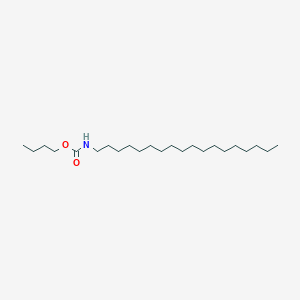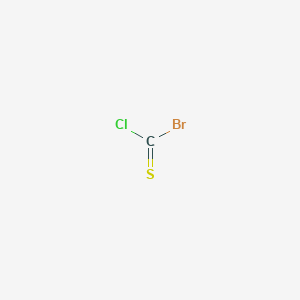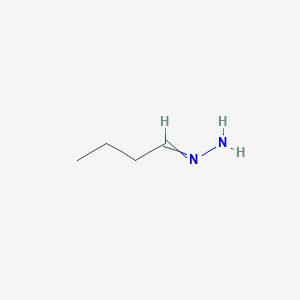
Butylidenehydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylidenehydrazine is an organic compound with the chemical formula C₄H₁₀N₂ It consists of a butyl group attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butylidenehydrazine can be synthesized through the reaction of butyl aldehyde with hydrazine. The reaction typically involves the use of anhydrous hydrazine and absolute ethanol as a solvent. The mixture is heated at reflux for several hours to ensure complete reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic and reactive nature of hydrazine .
Analyse Chemischer Reaktionen
Types of Reactions
Butylidenehydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form hydrazones or other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products Formed
Oxidation: Azines and nitrogen oxides.
Reduction: Hydrazones and amines.
Substitution: Various substituted hydrazines and hydrazones
Wissenschaftliche Forschungsanwendungen
Butylidenehydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals .
Wirkmechanismus
The mechanism of action of butylidenehydrazine involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in its use as a biochemical probe and in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacking the butyl group.
Phenylhydrazine: Contains a phenyl group instead of a butyl group, leading to different reactivity and applications.
Dimethylhydrazine: Contains two methyl groups, used in different industrial applications .
Uniqueness
Butylidenehydrazine is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to other hydrazine derivatives. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
50807-22-2 |
|---|---|
Molekularformel |
C4H10N2 |
Molekulargewicht |
86.14 g/mol |
IUPAC-Name |
butylidenehydrazine |
InChI |
InChI=1S/C4H10N2/c1-2-3-4-6-5/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
VDQKXPPTYHGNGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



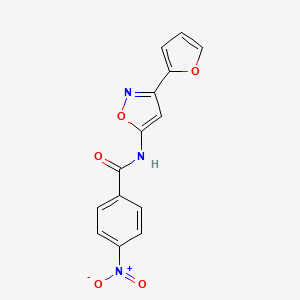

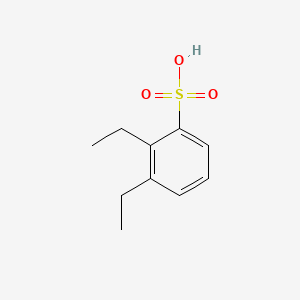

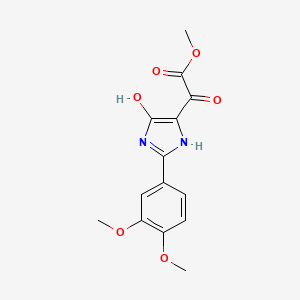
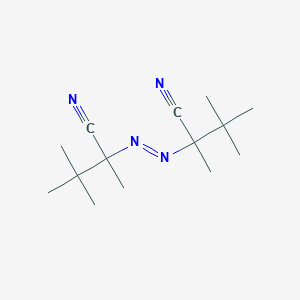
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
